molecular formula C4H2F4N2OS B085445 2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one CAS No. 13973-15-4

2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B085445
CAS No.: 13973-15-4
M. Wt: 202.13 g/mol
InChI Key: HZDNXMIRSSYJFL-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or water. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of reagents and solvents would be tailored to ensure safety, efficiency, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine and amino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, while the thiazole ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of biochemical pathways and the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluorobenzoic acid: This compound shares the amino and fluorine groups but has a different core structure.

    5-Fluoro-2-aminobenzoic acid: Similar in functional groups but differs in the arrangement of atoms.

    2-Amino-5-fluoro-4-methylthiazole: Contains a thiazole ring but with different substituents.

Uniqueness

2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-5-fluoro-5-(trifluoromethyl)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F4N2OS/c5-3(4(6,7)8)1(11)10-2(9)12-3/h(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDNXMIRSSYJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(SC(=N1)N)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336710
Record name 2-Amino-5-fluoro-5-(trifluoromethyl)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13973-15-4
Record name 2-Amino-5-fluoro-5-(trifluoromethyl)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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